![molecular formula C21H19FO3 B5705547 2-[(2-fluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5705547.png)
2-[(2-fluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
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Overview
Description
2-[(2-fluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, also known as FLB-457, is a synthetic compound that belongs to the class of benzocycloheptathiophene derivatives. It is widely used in scientific research for its potential applications in the treatment of various neurological disorders.
Mechanism of Action
2-[(2-fluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one acts as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. The dopamine D2 receptor is involved in the regulation of motor function, cognition, and emotion. Antagonism of this receptor has been shown to improve the symptoms of schizophrenia. The serotonin 5-HT1A receptor is involved in the regulation of mood, anxiety, and stress. Agonism of this receptor has been shown to have antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
2-[(2-fluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. 2-[(2-fluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has also been shown to decrease the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[(2-fluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is its potential applications in the treatment of various neurological disorders. It has been extensively studied and has shown promising results in preclinical studies. However, one of the limitations of 2-[(2-fluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is its poor solubility in aqueous solutions, which makes it difficult to administer in vivo. Another limitation is its potential toxicity, which needs to be further studied before it can be used in clinical trials.
Future Directions
There are several future directions for the research on 2-[(2-fluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one. One of the directions is to study its potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential applications in the treatment of other neurological disorders such as bipolar disorder and post-traumatic stress disorder. Further studies are also needed to determine the optimal dosage and administration route of 2-[(2-fluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one and to investigate its potential side effects.
Synthesis Methods
The synthesis of 2-[(2-fluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves the reaction of 2-fluorobenzyl bromide with 3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one in the presence of a base such as potassium carbonate. The reaction proceeds under reflux conditions in a solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified by column chromatography to obtain pure 2-[(2-fluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one.
Scientific Research Applications
2-[(2-fluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has been extensively studied for its potential applications in the treatment of various neurological disorders such as schizophrenia, depression, and anxiety. It acts as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist, which makes it a potential candidate for the treatment of these disorders. 2-[(2-fluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has also been shown to have neuroprotective effects against oxidative stress and excitotoxicity, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-[(2-fluorophenyl)methoxy]-3-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FO3/c1-13-10-20-17(15-7-3-4-8-16(15)21(23)25-20)11-19(13)24-12-14-6-2-5-9-18(14)22/h2,5-6,9-11H,3-4,7-8,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKWZTVGASHYJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1OCC3=CC=CC=C3F)C4=C(CCCC4)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-fluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one |
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